

Disperse Red 354: A Technical Guide to its Classification as a Monoazo Dye

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Compound of Interest

Compound Name: Disperse Red 354

Cat. No.: B072953

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This in-depth technical guide provides a comprehensive overview of **Disperse Red 354**, focusing on its classification as a monoazo dye. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic pathway.

Classification and Properties of Disperse Red 354

Disperse Red 354 is unequivocally classified as a monoazo disperse dye. This classification is derived from its chemical structure, which contains a single azo group ($-N=N-$) linking two aromatic moieties. The manufacturing process, which involves a diazotization and coupling reaction, is a hallmark of azo dye synthesis.^[1] Specifically, it is produced by the diazotization of 2-Chloro-4-nitrobenzenamine followed by a coupling reaction with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.^[1]

Azo dyes are a major class of synthetic colorants characterized by the presence of the azo chromophore.^[2] Disperse dyes, a category to which **Disperse Red 354** belongs, are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester.

The key quantitative data for **Disperse Red 354** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₂₂ H ₂₄ ClN ₅ O ₇
Molecular Weight	505.91 g/mol
CAS Number	Not explicitly found, but related to intermediates
Appearance	Dark red powder[1]
IUPAC Name	2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[3]

Experimental Protocol: Synthesis of Disperse Red 354

The synthesis of **Disperse Red 354** is a two-step process involving the formation of a diazonium salt from a primary aromatic amine (diazotization), followed by the reaction of this salt with a coupling component. The following is a detailed, generalized experimental protocol for the synthesis of a monoazo disperse dye like **Disperse Red 354**, based on established laboratory procedures for diazotization and coupling reactions.

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

The first step is the conversion of the primary aromatic amine, 2-Chloro-4-nitrobenzenamine, into its corresponding diazonium salt. This reaction is typically carried out in an acidic medium at a low temperature to ensure the stability of the diazonium salt.

Materials:

- 2-Chloro-4-nitrobenzenamine
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Distilled Water

- Ice

Procedure:

- In a beaker, dissolve a specific molar equivalent of 2-Chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water. Stir until a homogenous solution or a fine suspension is obtained.
- Cool the mixture to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.
- Prepare a solution of sodium nitrite by dissolving a stoichiometric amount in cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cooled amine solution with constant stirring. The addition should be slow enough to keep the temperature below 5 °C.
- After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt of 2-Chloro-4-nitrobenzenamine.

Step 2: Coupling Reaction with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine

The second step involves the electrophilic substitution reaction between the diazonium salt prepared in Step 1 and the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.

Materials:

- Diazonium salt solution from Step 1
- 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine
- Suitable solvent (e.g., acetic acid, ethanol)
- Sodium Acetate (optional, for pH adjustment)

Procedure:

- Dissolve a molar equivalent of 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine in a suitable solvent in a separate beaker.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring. The pH of the reaction mixture may need to be adjusted to a weakly acidic or neutral range (typically pH 4-5) to facilitate the coupling reaction. This can be achieved by the addition of a solution of sodium acetate.^[1]
- A colored precipitate of **Disperse Red 354** will form as the reaction proceeds. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
- After the reaction is complete, the precipitated dye is collected by filtration.
- The crude dye is then washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
- The final product is dried, typically in a vacuum oven at a low temperature, to yield the dark red powder of **Disperse Red 354**.^[1]

Visualization of the Synthesis Workflow

The synthesis of **Disperse Red 354** can be visualized as a two-stage chemical workflow. The following diagram, generated using the DOT language, illustrates the logical progression from starting materials to the final dye product.

Caption: Synthesis workflow of **Disperse Red 354** via diazotization and azo coupling.

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